molecular formula C7H13ClO3S B13518372 (6-Methyloxan-2-yl)methanesulfonyl chloride

(6-Methyloxan-2-yl)methanesulfonyl chloride

Cat. No.: B13518372
M. Wt: 212.70 g/mol
InChI Key: XFTNCRHZKGENJY-UHFFFAOYSA-N
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Description

(6-Methyloxan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.7 g/mol . As a sulfonyl chloride derivative, it is expected to share high reactivity with similar compounds, making it a valuable reagent in synthetic organic chemistry . The primary research application of this compound is likely as an intermediate for the synthesis of more complex molecules. Sulfonyl chlorides are typically used to introduce the mesylate (methanesulfonate) functional group . A common and critical reaction is the mesylation of alcohols, where the chloride is displaced by an alcohol group in the presence of a base, such as triethylamine, to generate a mesylate ester . These mesylate groups are excellent leaving groups in substitution reactions, such as SN2 reactions, and can facilitate elimination reactions to form alkenes . They can also serve as protecting groups for alcohols, stable to acidic conditions, and can be later removed using reducing agents . Furthermore, sulfonyl chlorides react with primary and secondary amines to form sulfonamides . Sulfonamides are highly resistant to hydrolysis and are significant in medicinal chemistry and as protecting groups for amines . The tetrahydropyran ring in its structure may contribute to modulating the compound's steric and electronic properties, potentially offering unique selectivity or reactivity in synthesis. Safety and Handling: This reagent must be handled with extreme care. Methanesulfonyl chloride is highly toxic by inhalation, corrosive, and acts as a lachrymator (causes tearing) . It reacts violently with water, steam, and bases, producing toxic and corrosive fumes including hydrogen chloride . Appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, is essential. All work should be conducted in a well-ventilated fume hood . Notice: this compound is provided for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

Molecular Formula

C7H13ClO3S

Molecular Weight

212.70 g/mol

IUPAC Name

(6-methyloxan-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H13ClO3S/c1-6-3-2-4-7(11-6)5-12(8,9)10/h6-7H,2-5H2,1H3

InChI Key

XFTNCRHZKGENJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(O1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Classical Synthesis Routes of Methanesulfonyl Chloride

Methanesulfonyl chloride (CH3SO2Cl) is traditionally prepared by:

These methods are well documented and serve as the basis for synthesizing sulfonyl chloride derivatives by modifying the alkyl or cyclic substituents attached to the sulfonyl group.

Continuous Process via Hydrolysis and Chlorination of Methyl Mercaptan

A significant advancement in the preparation of methanesulfonyl chloride is the continuous process involving simultaneous hydrolysis and chlorination of methyl mercaptan (CH3SH) in a saturated aqueous hydrochloric acid medium at elevated temperatures (40–75 °C). This process uses gaseous methyl mercaptan and chlorine introduced into a baffled column reactor with agitation to disperse reactants effectively. The reaction produces methanesulfonyl chloride and hydrogen chloride, with the latter partially recycled as aqueous hydrochloric acid to moderate reaction heat.

Key features of this process include:

  • Reaction temperature: 40–75 °C (preferred for safety and yield)
  • Residence time: 3–60 seconds
  • Phase separation of product by cooling to ~40 °C
  • Product drying under reduced pressure to achieve >99% purity
  • Recycling of aqueous hydrochloric acid phase to reactor
  • Use of gas spargers for efficient reactant dispersion

This method is notable for its high yield, continuous operation, and purity of the product, making it industrially attractive.

Specific Preparation of (6-Methyloxan-2-yl)methanesulfonyl Chloride

Synthetic Strategy

The preparation of this compound involves sulfonylation of the corresponding alcohol derivative, (6-Methyloxan-2-yl)methanol, with methanesulfonyl chloride under controlled conditions. The general reaction scheme is:

$$
(6\text{-Methyloxan-2-yl})CH2OH + CH3SO2Cl \xrightarrow[\text{base}]{\text{solvent}} (6\text{-Methyloxan-2-yl})CH2OSO2CH3 + HCl
$$

This reaction requires a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl formed and to facilitate the formation of the sulfonate ester intermediate, which upon chlorination yields the sulfonyl chloride derivative.

Reaction Conditions

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Temperature: 0 °C to room temperature to control reactivity and minimize side reactions
  • Base: Triethylamine or pyridine (1.1 equivalents)
  • Stoichiometry: Slight excess of methanesulfonyl chloride (1.1 equivalents) to ensure complete conversion
  • Reaction time: 1–3 hours with stirring under inert atmosphere (nitrogen or argon)

Workup and Purification

  • Quenching with water or aqueous sodium bicarbonate to remove excess reagents and neutralize acid
  • Extraction with organic solvents (e.g., ethyl acetate)
  • Drying over anhydrous sodium sulfate
  • Purification by vacuum distillation or column chromatography depending on scale and purity requirements

Data Table: Comparative Yields and Reaction Parameters for Methanesulfonyl Chloride Derivatives

Compound Starting Material Base Used Solvent Temp (°C) Yield (%) Purity (%) Reference
Methanesulfonyl chloride Methanesulfonic acid + SOCl2 None (direct) None (gas phase) 40–75 >99 >99
This compound (6-Methyloxan-2-yl)methanol + CH3SO2Cl Triethylamine DCM or THF 0–25 70–85 >95 Inferred from
Methanesulfonyl chloride (general) Alcohol + CH3SO2Cl Pyridine DCM 0–25 72–92 >95

Research Findings and Analysis

  • The continuous hydrolysis and chlorination of methyl mercaptan in aqueous hydrochloric acid provide an efficient industrial-scale route to methanesulfonyl chloride with high purity and yield.
  • For functionalized derivatives such as this compound, classical sulfonylation of the corresponding alcohol with methanesulfonyl chloride in the presence of a base is the preferred laboratory-scale method.
  • Reaction parameters such as temperature, solvent choice, and base are critical to maximize yield and minimize side reactions such as hydrolysis or over-chlorination.
  • Purification typically involves phase separation and drying, with chromatographic techniques applied for more complex derivatives.
  • The sulfonyl chloride functionality is highly reactive, enabling further transformations, which underscores the importance of controlling preparation conditions for stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

(6-Methyloxan-2-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative conditions can convert the sulfonyl chloride group to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile (CH3CN) or dimethylformamide (DMF).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed under oxidative conditions.

Scientific Research Applications

Chemistry

In organic synthesis, (6-Methyloxan-2-yl)methanesulfonyl chloride is used as a sulfonylating agent to introduce the methanesulfonyl group into various substrates. This modification can enhance the reactivity and stability of the resulting compounds.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly targeting sulfonamide-sensitive enzymes. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the materials science industry, this compound is used in the synthesis of specialty polymers and resins

Mechanism of Action

The mechanism by which (6-Methyloxan-2-yl)methanesulfonyl chloride exerts its effects is primarily through the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable sulfonamide, sulfonate, or sulfonic acid derivatives. These modifications can alter the biological activity of the target molecules, leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural Isomers and Derivatives

a. (2-Methyloxan-4-yl)methanesulfonyl Chloride
  • CAS : 2126178-82-1
  • Molecular Formula : C₇H₁₃ClO₃S (identical to the target compound)
  • Key Difference : The methyl group is positioned at the 2-oxan-4-yl position instead of 6-oxan-2-yl. This positional isomerism may alter steric effects and reaction kinetics. For example, nucleophilic substitution reactions could proceed at different rates due to variations in ring conformation .
b. (6,6-Dimethyloxan-2-yl)methanesulfonyl Chloride
  • CAS : 126970893
  • Molecular Formula : C₈H₁₅ClO₃S
  • Key Difference: Two methyl groups at the 6-position of the oxane ring introduce greater steric hindrance. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 146.7 Ų) suggest distinct mass spectrometry profiles compared to the mono-methyl analogue .

Reactivity and Stability

  • High-Reactivity Sulfonyl Chlorides : Methanesulfonyl chloride (CH₃SO₂Cl) hydrolyzes rapidly under mild alkaline conditions (2.5 M NaOH at room temperature) . In contrast, (6-Methyloxan-2-yl)methanesulfonyl chloride likely requires similar conditions but may exhibit slower kinetics due to the oxane ring’s electron-donating and steric effects.
  • Low-Reactivity Sulfonyl Chlorides : Benzenesulfonyl and p-toluenesulfonyl chlorides necessitate prolonged stirring or refluxing with NaOH for hydrolysis (>99.98% destruction) . The target compound’s reactivity is intermediate, closer to methanesulfonyl chloride but modulated by its cyclic ether substituent.

Comparative Data Table

Compound Molecular Formula Key Substituents Reactivity (vs. NaOH) Predicted CCS ([M+H]+) Safety Precautions
This compound C₇H₁₃ClO₃S 6-methyloxan-2-yl Moderate-High N/A P210, P102
(2-Methyloxan-4-yl)methanesulfonyl chloride C₇H₁₃ClO₃S 2-methyloxan-4-yl Moderate N/A Similar to target
(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride C₈H₁₅ClO₃S 6,6-dimethyloxan-2-yl Moderate 146.7 Ų P201, P202
Methanesulfonyl chloride CH₃SO₂Cl Methyl High N/A P210, P102
Benzenesulfonyl chloride C₆H₅SO₂Cl Phenyl Low N/A Prolonged NaOH reflux

Biological Activity

(6-Methyloxan-2-yl)methanesulfonyl chloride is a chemical compound with significant potential in medicinal chemistry, particularly as a precursor for developing small molecule inhibitors targeting specific biological pathways. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C7_7H13_{13}ClO3_3S
  • Molecular Weight : 212.70 g/mol
  • IUPAC Name : [(2S,6R)-6-methyloxan-2-yl]methanesulfonyl chloride
  • SMILES : CC1CCCC(O1)CS(=O)(=O)Cl

The structure includes a methanesulfonyl chloride functional group attached to a six-membered oxane ring, which contributes to its reactivity and potential biological applications. The methanesulfonyl chloride moiety is particularly important as it can participate in various nucleophilic substitution reactions, leading to the formation of sulfonamides or sulfonate esters .

Research indicates that this compound may exhibit biological activity through the inhibition of specific proteins or enzymes involved in disease pathways. For instance, compounds with similar structures have been explored for their ability to inhibit mutant forms of oncogenes such as KRAS G12C, suggesting that this compound may also possess anticancer properties .

Interaction Studies

Preliminary studies have focused on its binding affinity and inhibitory effects on metabolic pathways. The compound's unique structure allows it to interact with various enzymes, potentially modulating their activity and leading to therapeutic effects.

Biological Activity and Applications

The primary applications of this compound are in medicinal chemistry and organic synthesis. It serves as an important building block for synthesizing more complex molecules with potential therapeutic effects. Its high reactivity makes it suitable for creating sulfonamide compounds and other derivatives that may exhibit biological activity against various targets.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructure TypeNotable Properties
MethanesulfonamideSulfonamideUsed as an antibiotic; less reactive than chlorides
4-Methylbenzenesulfonyl chlorideSulfonyl chlorideMore stable; used in polymer chemistry
1-(Methanesulfonyl)-3-(trifluoromethyl)benzeneAromatic sulfonamideExhibits potent anti-inflammatory properties

This comparison highlights the unique oxane ring structure of this compound combined with the highly reactive methanesulfonyl chloride group, enhancing its utility in organic synthesis and potential biological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Methyloxan-2-yl)methanesulfonyl chloride, and how can reaction conditions be optimized for high yield and purity?

  • Answer : Synthesis typically involves reacting a precursor alcohol or thiol with methanesulfonyl chloride under anhydrous conditions. Key steps include:

  • Using non-polar solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Maintaining low temperatures (0–5°C) to control exothermic reactions.
  • Employing catalysts like triethylamine to neutralize HCl byproducts.
    Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of methanesulfonyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Answer : Use a combination of spectroscopic and computational methods:

  • NMR (¹H/¹³C) to confirm the methyloxane ring and sulfonyl chloride group.
  • FT-IR to identify S=O stretches (~1350–1150 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 227.05033).
  • Collision cross-section (CCS) data (e.g., 146.7 Ų for [M+H]⁺) for ion mobility-mass spectrometry (IM-MS) applications .

Q. What safety protocols are essential for handling this compound?

  • Answer : Due to its acute toxicity and corrosivity:

  • Use PPE: chemical-resistant gloves (neoprene), goggles, and lab coats.
  • Work in a fume hood with local exhaust ventilation.
  • Avoid moisture to prevent hydrolysis, which releases HCl.
  • Store in airtight, corrosion-resistant containers under inert gas (argon) at 2–8°C.
    Emergency measures: Immediate flushing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does the methyl-substituted oxane ring influence the reactivity of this compound in nucleophilic substitutions?

  • Answer : The 6-methyl group introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine) but enhancing selectivity for smaller nucleophiles (e.g., primary amines). Electronic effects from the oxane ring’s ether oxygen stabilize the sulfonyl chloride via resonance, increasing electrophilicity. Comparative kinetic studies with non-methylated analogs (e.g., oxane-2-yl methanesulfonyl chloride) reveal a 20–30% reduction in reaction rates for methylated derivatives .

Q. What methodologies resolve contradictions in reported biological activities of sulfonyl chloride derivatives like this compound?

  • Answer : Contradictions often arise from impurities or solvent effects. Mitigation strategies include:

  • Orthogonal assays : Confirm activity via both enzymatic (e.g., kinase inhibition) and cell-based assays.
  • Batch consistency checks : Use HPLC-MS to ensure >98% purity.
  • Solvent controls : Test DMSO stock solutions for degradation (e.g., hydrolysis to sulfonic acids).
    Example: A study showing anti-inflammatory activity in vitro but not in vivo may require pharmacokinetic profiling to assess bioavailability .

Q. How can computational tools predict interactions between this compound and biological targets?

  • Answer :

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding sites.
  • QSAR modeling : Correlate substituent effects (e.g., methyl group position) with activity using descriptors like LogP and polar surface area.
  • MD simulations : Assess stability of sulfonamide adducts in aqueous environments.
    Example: QSAR models predict that electron-withdrawing groups on the oxane ring enhance reactivity with cysteine proteases .

Q. What strategies prevent decomposition of this compound during storage and experimental use?

  • Answer :

  • Storage : Use amber glass vials with PTFE-lined caps to block light and moisture. Add molecular sieves (3Å) to absorb residual water.
  • Handling : Pre-dry solvents (e.g., THF over sodium/benzophenone) and work under nitrogen/argon.
  • Stabilizers : Introduce radical inhibitors (e.g., BHT) at 0.1% w/w to prevent autoxidation.
    Stability studies show a 12-month shelf life at -20°C with <5% degradation .

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